(2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative. It is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and development. The presence of a fluorine atom in the pyrrolidine ring enhances the compound’s metabolic stability and bioavailability, making it a valuable building block for pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid typically involves the enantioselective fluorination of pyrrolidine derivatives. One common method is the asymmetric fluorination of a suitable pyrrolidine precursor using a chiral fluorinating agent. This process often requires specific reaction conditions, such as low temperatures and the presence of a base to facilitate the fluorination reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemoenzymatic processes to achieve high enantioselectivity and yield. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.
Medicine: It is explored for its potential therapeutic applications, including as a component of antiviral and anticancer drugs.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and bioavailability.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity, enhancing its pharmacological effects. The compound may modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid: Similar in structure but with a hydroxyl group instead of a fluorine atom.
(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid: Contains a methyl group instead of a fluorine atom.
(2S,3R)-3-Chloropyrrolidine-2-carboxylic acid: Similar but with a chlorine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in (2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for drug design and development, distinguishing it from its analogs.
Properties
IUPAC Name |
(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGLSRHRSYWDST-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199280-76-5 |
Source
|
Record name | rac-(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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